Dibenzyl phosphate
CAS No.: 1623-08-1
Cat. No.: VC21357845
Molecular Formula: C14H15O4P
Molecular Weight: 278.24 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1623-08-1 |
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Molecular Formula | C14H15O4P |
Molecular Weight | 278.24 g/mol |
IUPAC Name | dibenzyl hydrogen phosphate |
Standard InChI | InChI=1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) |
Standard InChI Key | HDFFVHSMHLDSLO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2 |
Appearance | White to Off-White Solid |
Melting Point | 78-82°C |
Introduction
Chemical Identity and Structure
Dibenzyl phosphate (DBP) is classified as a dialkyl phosphate with the chemical formula C14H15O4P and a molecular weight of 278.24. It is registered under CAS No. 1623-08-1 and EINECS No. 216-602-3 . The compound consists of two benzyl groups attached to a phosphate moiety, forming a dibenzyl hydrogen phosphate structure. Its systematic IUPAC name is phosphoric acid, dibenzyl ester.
Numerous synonyms exist for this compound in scientific literature, including:
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Dibenzyl hydrogen phosphate
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Phosphoric acid dibenzyl ester
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Dibenzyloxyphosphinic acid
The structure features a central phosphorus atom bonded to four oxygen atoms, with two of these oxygen atoms further connected to benzyl groups, creating the characteristic phosphate ester arrangement.
Physical and Chemical Properties
Dibenzyl phosphate appears as a white to slightly yellow crystalline powder. It exhibits moisture sensitivity and requires appropriate storage conditions. Below is a comprehensive table of its physical and chemical properties:
Property | Value |
---|---|
Appearance | White to slightly yellow powder |
Melting point | 78-80 °C |
Boiling point | 427.6±48.0 °C (Predicted) |
Density | 1.280±0.06 g/cm³ (Predicted) |
pKa | 1.53±0.50 (Predicted) |
Solubility | Slightly soluble in chloroform, ethyl acetate (when heated), and methanol |
Stability | Moisture sensitive |
Storage conditions | 2-8°C |
InChIKey | HDFFVHSMHLDSLO-UHFFFAOYSA-N |
BRN | 2055755 |
The compound's limited solubility in common organic solvents is noteworthy, as it is only slightly soluble in chloroform, ethyl acetate (requiring heating), and methanol. This property influences its handling procedures in laboratory settings and impacts purification strategies.
Synthesis Methods
Traditional Synthesis Routes
One established synthetic pathway for dibenzyl phosphate involves a multi-step process starting from benzyl alcohol:
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Benzyl alcohol reacts with phosphorus trichloride and triethylamine in toluene to generate dibenzyl phosphite (purity 69%).
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The dibenzyl phosphite then reacts with sodium hydroxide in carbon tetrachloride to form dibenzyl phosphate sodium salt tetrahydrate (purity 95%), with a two-step yield of 46.8%.
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This salt is treated with hydrochloric acid to produce dibenzyl phosphate (purity 97%), with a yield of 85.6%.
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Further purification using ethyl acetate/petroleum ether (1:3) increases purity to 99.5%, with a yield of 88.1% .
This traditional method, while effective, has a significant limitation: carbon tetrachloride is described as an essential solvent for steps 2 and 3, with the yield reported to be zero without it. Given carbon tetrachloride's environmental and health concerns, this presents a considerable drawback.
Alternative Synthesis Approaches
A more environmentally favorable approach involves the hydroxylation of dibenzyl phosphite:
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Dibenzyl phosphite undergoes a hydroxylation reaction with permanganate (such as potassium permanganate or sodium permanganate) in alkaline solution.
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After the reaction is complete, the post-processing steps include:
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Removing solids
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Adding ester solvent (e.g., ethyl acetate)
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Separating the aqueous phase
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Adding halogenated alkane solvent (e.g., dichloromethane) and hydrochloric acid
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Isolating the organic phase and removing water
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Concentrating and adding methyl tert-butyl ether
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Thermal cycling (heating followed by cooling) to precipitate the solid
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This alternative route offers an option that avoids the problematic carbon tetrachloride, providing a more environmentally acceptable synthesis method.
Applications and Uses
Dibenzyl phosphate demonstrates versatility through its various applications in chemistry and analytical procedures:
Synthetic Chemistry Applications
The compound serves as a valuable reagent in organic synthesis, particularly for:
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Promoting monoselective ortho-C-H alkylation of N-quinolyl benzamides with primary and secondary alkyl iodides, providing a method for controlled functionalization in complex molecular synthesis .
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Facilitating ring-opening reactions of epoxides, such as benzylglycidol, to synthesize dihydroxyacetone phosphate (DHAP), which is an important intermediate in biological and synthetic processes .
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Acting as a reactant for the synthesis of stereospecific 1,2-trans glycosyl phosphates, which are crucial building blocks in carbohydrate chemistry and glycobiology .
Precursor for Other Phosphate Derivatives
Dibenzyl phosphate serves as a starting material for the synthesis of tetrabenzyl pyrophosphate through a condensation reaction. This reaction typically employs:
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A carbodiimide dehydrating agent (preferably N,N-dicyclohexylcarbodiimide)
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An ester solvent
This synthesis highlights dibenzyl phosphate's role as a building block for more complex phosphate-containing compounds.
Analytical Chemistry Applications
Research has demonstrated that dibenzyl phosphate can function as an ionophore in the construction of lead-selective membrane electrodes . This application in analytical chemistry showcases the compound's potential in environmental monitoring and metal ion detection systems.
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